Cas no 897624-29-2 (3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline)

3-(3,4-Dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a structurally complex quinoline derivative featuring a benzenesulfonyl substituent and a methylpiperidine moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators due to its fused heterocyclic core and functionalized side chains. The presence of electron-donating methoxy groups and a sulfonyl linker enhances its solubility and binding affinity, while the methylpiperidine group may contribute to improved pharmacokinetic properties. Its well-defined synthetic route allows for scalable production, making it suitable for research applications in drug discovery and biochemical studies. The compound's stability under standard conditions further supports its utility in experimental workflows.
3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline structure
897624-29-2 structure
Product Name:3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
CAS No:897624-29-2
MF:C25H30N2O4S
MW:454.581705570221
CID:6207601
PubChem ID:18559654
Update Time:2025-10-23

3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
    • 897624-29-2
    • F1608-0013
    • AKOS001858084
    • 3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
    • 3-((3,4-dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
    • Inchi: 1S/C25H30N2O4S/c1-16-8-10-27(11-9-16)25-20-13-22(30-4)23(31-5)14-21(20)26-15-24(25)32(28,29)19-7-6-17(2)18(3)12-19/h6-7,12-16H,8-11H2,1-5H3
    • InChI Key: QCIOYYYECBAVEJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(C1=CN=C2C=C(C(=CC2=C1N1CCC(C)CC1)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 454.19262862g/mol
  • Monoisotopic Mass: 454.19262862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 77.1Ų

3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline Pricemore >>

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Additional information on 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

3-(3,4-Dimethylbenzenesulfonyl)-6,7-Dimethoxy-4-(4-Methylpiperidin-1-yl)Quinoline: A Comprehensive Overview

The compound 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline, identified by the CAS number 897624-29-2, represents a significant advancement in the field of heterocyclic chemistry. This molecule belongs to the quinoline family, a class of compounds renowned for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The structure of this compound is characterized by a quinoline ring system with substituents at positions 3, 6, 7, and 4. These substituents include a sulfonyl group (3,4-dimethylbenzenesulfonyl), two methoxy groups (at positions 6 and 7), and a piperidine derivative (4-methylpiperidin-1-yl) at position 4.

Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that the sulfonyl group at position 3 plays a critical role in enhancing the compound's bioavailability and stability. The methoxy groups at positions 6 and 7 contribute to the molecule's lipophilicity, which is essential for its ability to cross cellular membranes. Furthermore, the piperidine moiety at position 4 has been shown to interact with specific protein targets, making this compound a promising candidate for drug development.

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution or coupling reactions. The CAS number 897624-29-2 serves as a unique identifier for this compound in chemical databases worldwide.

In terms of pharmacological properties, this compound exhibits potent activity against several disease models. Preclinical studies have shown that it demonstrates selective inhibition of kinases involved in cancer progression. Additionally, its ability to modulate neuroprotective pathways makes it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease. The combination of these properties underscores the versatility of this compound in addressing complex biological challenges.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that the piperidine moiety interacts with key residues in target proteins, suggesting a mechanism for its therapeutic effects. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which is crucial for predicting its reactivity and stability under physiological conditions.

In conclusion, 3-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline represents a cutting-edge advancement in heterocyclic chemistry. Its unique structure and diverse biological activities make it a valuable asset in drug discovery efforts. As research continues to unravel its full potential, this compound stands at the forefront of innovative therapeutic solutions.

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